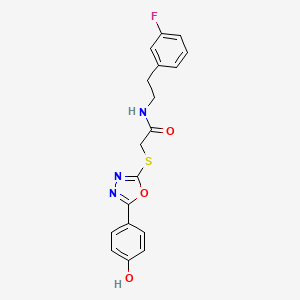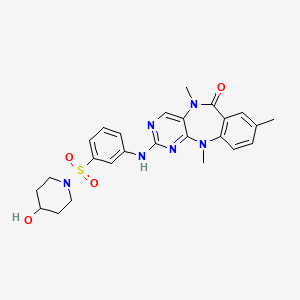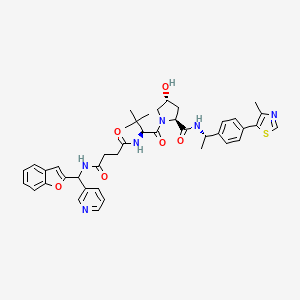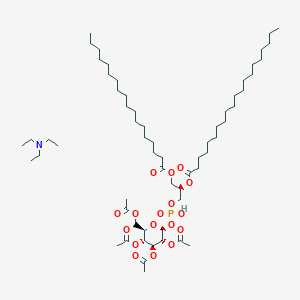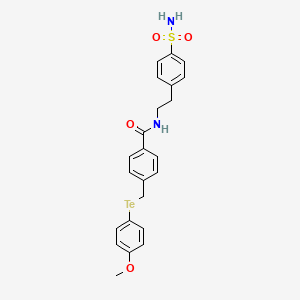
Influenza virus-IN-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Influenza virus-IN-3 is a compound that has garnered significant attention in the field of virology and medicinal chemistry. It is primarily studied for its potential antiviral properties, particularly against influenza viruses. Influenza viruses are a major cause of respiratory infections worldwide, leading to significant morbidity and mortality. The development of effective antiviral agents like this compound is crucial in combating these infections.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Influenza virus-IN-3 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as nucleophilic substitution, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Quality control measures are implemented at various stages to ensure the final product meets the required standards.
化学反应分析
Types of Reactions
Influenza virus-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a variety of functionalized compounds, depending on the nature of the substituents involved.
科学研究应用
Influenza virus-IN-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is investigated for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It is explored as a potential antiviral agent, particularly against influenza viruses. Studies have shown that it can inhibit viral replication and reduce the severity of infections.
Industry: It is used in the development of antiviral drugs and other therapeutic agents. Its unique properties make it a valuable compound in pharmaceutical research and development.
作用机制
The mechanism of action of Influenza virus-IN-3 involves its interaction with specific molecular targets within the influenza virus. It primarily targets viral proteins involved in the replication and assembly of the virus. By binding to these proteins, this compound inhibits their function, thereby preventing the virus from replicating and spreading. The compound also interferes with the viral entry process, blocking the virus from infecting host cells.
相似化合物的比较
Similar Compounds
Some compounds similar to Influenza virus-IN-3 include:
Oseltamivir: A well-known antiviral drug used to treat influenza infections.
Zanamivir: Another antiviral agent that targets influenza viruses.
Peramivir: An antiviral drug used for the treatment of influenza.
Uniqueness
What sets this compound apart from these similar compounds is its unique mechanism of action and its ability to target multiple stages of the viral life cycle. While other antiviral drugs primarily focus on inhibiting viral replication, this compound also interferes with viral entry and assembly, making it a more comprehensive antiviral agent.
属性
分子式 |
C25H32N2O4S |
|---|---|
分子量 |
456.6 g/mol |
IUPAC 名称 |
(3R,4R,5S)-4-acetamido-3-pentan-3-yloxy-5-[(4-thiophen-3-ylphenyl)methylamino]cyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C25H32N2O4S/c1-4-21(5-2)31-23-13-20(25(29)30)12-22(24(23)27-16(3)28)26-14-17-6-8-18(9-7-17)19-10-11-32-15-19/h6-11,13,15,21-24,26H,4-5,12,14H2,1-3H3,(H,27,28)(H,29,30)/t22-,23+,24+/m0/s1 |
InChI 键 |
QWDIRWYWZNIDPP-RBZQAINGSA-N |
手性 SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
规范 SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)NCC2=CC=C(C=C2)C3=CSC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


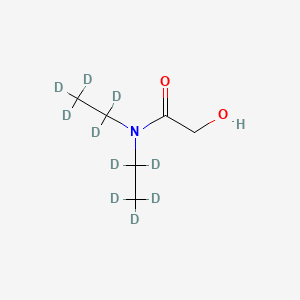

![5-[4-[4-[4-amino-5-[4-[(5-tert-butyl-1,2-oxazol-3-yl)carbamoylamino]phenyl]pyrrolo[2,3-d]pyrimidin-7-yl]butyl]triazol-1-yl]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]pentanamide](/img/structure/B12401325.png)



